N-(acid-PEG10)-N-bis(PEG10-azide)

Description

BenchChem offers high-quality N-(acid-PEG10)-N-bis(PEG10-azide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(acid-PEG10)-N-bis(PEG10-azide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C67H133N7O32 |

|---|---|

Molecular Weight |

1548.8 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C67H133N7O32/c68-72-70-2-8-78-14-20-84-26-32-90-38-44-96-50-56-102-62-65-105-59-53-99-47-41-93-35-29-87-23-17-81-11-5-74(4-10-80-16-22-86-28-34-92-40-46-98-52-58-104-64-61-101-55-49-95-43-37-89-31-25-83-19-13-77-7-1-67(75)76)6-12-82-18-24-88-30-36-94-42-48-100-54-60-106-66-63-103-57-51-97-45-39-91-33-27-85-21-15-79-9-3-71-73-69/h1-66H2,(H,75,76) |

InChI Key |

NYTWWULSLUXXBT-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(acid-PEG10)-N-bis(PEG10-azide): A Trifunctional Linker for Advanced Bioconjugation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(acid-PEG10)-N-bis(PEG10-azide) is a discrete polyethylene (B3416737) glycol (dPEG®) reagent that serves as a heterotrifunctional crosslinker.[1] Its unique architecture, featuring a single carboxylic acid and two azide (B81097) functionalities on a branched PEG backbone, provides a powerful tool for creating complex bioconjugates.[2][3] The hydrophilic PEG spacers, each composed of ten ethylene (B1197577) glycol units, enhance the aqueous solubility of the linker and the resulting conjugates, which can improve pharmacokinetic properties and reduce the immunogenicity of attached biomolecules.[3][]

This guide provides a comprehensive overview of the chemical properties, core applications, and detailed experimental protocols for utilizing N-(acid-PEG10)-N-bis(PEG10-azide) in research and drug development, with a particular focus on its application in constructing Antibody-Drug Conjugates (ADCs).

Chemical Properties and Structure

The linker possesses three distinct reactive sites, enabling sequential and orthogonal conjugation strategies. The terminal carboxylic acid can form a stable amide bond with primary amines, while the two terminal azide groups are available for highly efficient and specific "click chemistry" reactions.[2][3]

The core structure allows for the attachment of one molecule via its amine group and two additional molecules via alkyne or cyclooctyne (B158145) groups. This 1-to-2 conjugation capacity is a key advantage for applications requiring a higher payload-to-carrier ratio, such as in ADCs.

The key quantitative properties of N-(acid-PEG10)-N-bis(PEG10-azide) are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 1548.8 g/mol | [5] |

| Molecular Formula | C67H133N7O32 | [5] |

| CAS Number | 2803119-06-2 | [5] |

| Purity | Typically >96% | [5] |

| Solubility | Soluble in water, DMSO, DMF, DCM | [6] |

| Storage | Recommended at -20°C, desiccated | [6] |

Core Applications in Drug Development

The trifunctional nature of this linker is particularly advantageous in the development of Antibody-Drug Conjugates (ADCs), where it can be used to attach two drug molecules to a single site on an antibody, achieving a drug-to-antibody ratio (DAR) of 2 from a single conjugation point.[1][][7]

In a typical ADC application, the linker serves as a flexible, hydrophilic bridge between the antibody and the cytotoxic payload.[] The process involves two orthogonal reactions: first, the carboxylic acid is conjugated to a primary amine (e.g., a lysine (B10760008) residue) on the antibody. Second, two alkyne-modified drug molecules are "clicked" onto the azide arms. This strategy allows for precise control over the ADC's final structure and stoichiometry.

Experimental Protocols

The following sections provide generalized, step-by-step protocols for the key reactions involving N-(acid-PEG10)-N-bis(PEG10-azide). Note: These are starting points; optimization is crucial for each specific application.[8][9]

This two-step protocol describes the conjugation of the linker's carboxylic acid to a primary amine on a protein (e.g., an antibody).[8][10]

Materials:

-

Protein: e.g., Antibody in an amine-free buffer (PBS, MES, HEPES).

-

Linker: N-(acid-PEG10)-N-bis(PEG10-azide).

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0.[10]

-

Coupling Buffer: PBS, pH 7.2-8.0.[10]

-

Reagents: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide).[8]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine.

-

Purification: Desalting column (e.g., Zeba™ Spin) or Tangential Flow Filtration (TFF).

Procedure:

-

Preparation: Bring all reagents to room temperature before use to prevent moisture condensation.[10][11] Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.[9]

-

Linker Activation:

-

Protein Conjugation:

-

Immediately add the activated linker solution to the protein solution (prepared in Coupling Buffer). A typical starting molar ratio is 10-20 moles of linker per mole of protein.

-

Alternatively, to remove excess activation reagents, the activated linker can be purified via solid-phase extraction before adding to the protein.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

-

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes.[10][11]

-

Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column or using TFF, exchanging the buffer into a suitable storage buffer (e.g., PBS).

This copper-free click chemistry protocol is ideal for conjugating the azide arms of the linker to a payload modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).[12][13][14]

Materials:

-

Azide-functionalized Protein: Antibody-Linker conjugate from Protocol 1.

-

DBCO-modified Payload: Drug, fluorophore, or other molecule.

-

Reaction Buffer: PBS or similar buffer, pH ~7.4. Crucially, avoid buffers containing sodium azide (NaN₃). [12][14]

Procedure:

-

Preparation: Dissolve the DBCO-modified payload in a compatible solvent (e.g., DMSO).

-

Click Reaction:

-

To the solution of the Antibody-Linker conjugate, add the DBCO-payload. A 3 to 5-fold molar excess of DBCO-payload per azide group is a common starting point.

-

Ensure the final concentration of any organic solvent (like DMSO) is below 20% to maintain protein stability.[12]

-

Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[12][14] The reaction progress can be monitored via UV-Vis by observing the decrease in DBCO absorbance around 310 nm.[13]

-

-

Purification: Remove the excess payload and solvent using a desalting column, TFF, or size-exclusion chromatography (SEC). The final conjugate should be stored in an appropriate buffer at 4°C or -20°C.

This protocol uses a copper(I) catalyst for the reaction between the azide arms and a terminal alkyne-modified payload. It is highly efficient but requires care to avoid protein degradation from copper-generated reactive oxygen species.[15][16][17]

Materials:

-

Azide-functionalized Protein: Antibody-Linker conjugate from Protocol 1.

-

Alkyne-modified Payload: Drug, fluorophore, etc.

-

Copper Source: 20 mM CuSO₄ in water.[16]

-

Reducing Agent: 100 mM Sodium Ascorbate (B8700270) in water (prepare fresh).[16]

-

Ligand: 50 mM THPTA or other copper-chelating ligand. The ligand accelerates the reaction and protects the protein.[16][17]

-

Reaction Buffer: Amine-free buffer like PBS, pH 7-7.5.

Procedure:

-

Reagent Preparation: Prepare all solutions immediately before use.

-

Reaction Setup:

-

In a reaction tube, combine the Antibody-Linker conjugate and the alkyne-payload (typically 5-10 molar excess per azide).

-

Prepare a premix of the copper source and the ligand. A common ratio is 1 part CuSO₄ to 5 parts ligand.[16]

-

Add the Copper/Ligand premix to the protein/payload solution. A final copper concentration of 0.25-1 mM is a good starting point.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.[16]

-

-

Incubation: Incubate for 1-4 hours at room temperature, protected from light.

-

Purification: Remove excess reagents and the copper catalyst. This can be achieved using a desalting column, TFF with a buffer containing a chelator like EDTA, or by SEC.

Conclusion

N-(acid-PEG10)-N-bis(PEG10-azide) is a highly versatile and powerful trifunctional linker for advanced bioconjugation. Its well-defined structure, featuring orthogonal reactive handles and hydrophilic PEG spacers, enables the precise construction of complex biomolecular architectures. For researchers in drug development, particularly in the field of ADCs, this linker provides a reliable platform for attaching multiple payloads to a targeting moiety, offering enhanced control over drug loading and potentially improving the therapeutic index of the final conjugate. The protocols and data provided herein serve as a foundational guide for the successful implementation of this reagent in demanding research applications.

References

- 1. Trifunctional PEGs - CD Bioparticles [cd-bioparticles.net]

- 2. N-(acid-PEG10)-N-bis(PEG10-azide), 2803119-06-2 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. precisepeg.com [precisepeg.com]

- 6. N-(Amino-PEG10)-N-bis(PEG10-azide) | BroadPharm [broadpharm.com]

- 7. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. broadpharm.com [broadpharm.com]

- 14. interchim.fr [interchim.fr]

- 15. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jenabioscience.com [jenabioscience.com]

- 17. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Heterotrifunctional Linker: N-(acid-PEG10)-N-bis(PEG10-azide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and core applications of the heterotrifunctional polyethylene (B3416737) glycol (PEG) linker, N-(acid-PEG10)-N-bis(PEG10-azide). This advanced linker is designed for creating complex bioconjugates, enabling the connection of up to three different molecular entities. Its structure combines a central tertiary amine scaffold with three PEG10 arms, one terminating in a carboxylic acid and two in azide (B81097) groups. This unique arrangement offers a powerful tool for applications in drug delivery, diagnostics, and the synthesis of complex biomaterials.

Core Structure and Physicochemical Properties

N-(acid-PEG10)-N-bis(PEG10-azide) is a branched, monodisperse PEG reagent. The hydrophilic PEG spacers enhance the aqueous solubility of conjugated molecules and provide flexibility, which can be crucial for maintaining the biological activity of proteins or improving the pharmacokinetic profiles of drugs.

The molecule's key feature is its trifunctional nature, presenting three distinct points for conjugation:

-

One Carboxylic Acid (-COOH): Enables conjugation to primary amines through the formation of stable amide bonds.

-

Two Azide (-N₃) Groups: Allow for covalent linkage to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".

Structural Information

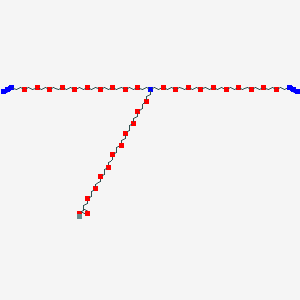

Below is a diagram illustrating the logical connectivity of the functional components of the N-(acid-PEG10)-N-bis(PEG10-azide) molecule.

Caption: Logical structure of N-(acid-PEG10)-N-bis(PEG10-azide).

Quantitative Data Summary

The following table summarizes the key quantitative data for N-(acid-PEG10)-N-bis(PEG10-azide), compiled from various suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₆₇H₁₃₃N₇O₃₂ | [1] |

| Molecular Weight | 1548.8 g/mol | [1][2][3] |

| Purity | >96% | [1][3] |

| CAS Number | 2803119-06-2 | [1] |

| Appearance | Varies (typically a solid or viscous oil) | N/A |

| Solubility | Soluble in water, DMSO, DMF, DCM | N/A |

Experimental Protocols

While specific research articles detailing the use of this exact molecule are not publicly available, its reactivity can be confidently predicted based on its functional groups. The following sections provide detailed, generalized protocols for the two primary conjugation reactions this linker undergoes. Note: These are starting-point protocols and require optimization for specific applications.

Protocol 1: Amide Bond Formation via the Carboxylic Acid Group

This protocol describes the conjugation of the linker's carboxylic acid to a molecule containing a primary amine (e.g., a protein, peptide, or amine-functionalized small molecule) using EDC/NHS chemistry.

Materials:

-

N-(acid-PEG10)-N-bis(PEG10-azide)

-

Amine-containing molecule

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Methodology:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a 10 mg/mL stock solution of N-(acid-PEG10)-N-bis(PEG10-azide) in anhydrous DMF or DMSO.

-

Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

-

Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

-

Activation of Carboxylic Acid:

-

In a reaction tube, add the desired amount of the linker stock solution.

-

Add a 5-10 fold molar excess of both EDC and NHS stock solutions to the linker.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Amine:

-

Immediately add the activated linker solution to the dissolved amine-containing molecule.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM.

-

Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Remove excess unreacted linker and byproducts by dialysis, size-exclusion chromatography, or another appropriate purification method.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the linker's azide groups to an alkyne-functionalized molecule. This can be performed sequentially after the amide coupling or on the free linker.

Materials:

-

Azide-functionalized conjugate (from Protocol 1) or the base linker

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Reaction Buffer: PBS, pH 7.4, or other suitable aqueous buffer

-

Degassing equipment (optional, but recommended)

-

Purification system

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-functionalized molecule in the Reaction Buffer.

-

Prepare a stock solution of the alkyne-containing molecule.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of the copper ligand (THPTA for aqueous solutions) in water.

-

Prepare a fresh 300 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a reaction tube, combine the azide-functionalized molecule and a 1.5-5 fold molar excess of the alkyne-containing molecule.

-

Add the copper ligand stock solution to a final concentration of 1-2 mM. Vortex briefly.

-

Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM. Vortex briefly.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5-10 mM.

-

Protect the reaction from light and incubate for 1-4 hours at room temperature. The reaction progress can be monitored by analytical techniques like LC-MS or SDS-PAGE.

-

-

Purification:

-

Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as chromatography or dialysis.

-

Experimental and Logical Workflows

The trifunctional nature of this linker allows for several strategic workflows to build complex molecular architectures.

Sequential Conjugation Workflow

A common strategy is a sequential conjugation, where the different reactive handles are addressed in separate steps. This provides control over the final structure.

Caption: A sequential workflow for creating a tri-component conjugate.

This workflow is particularly useful in applications like:

-

Antibody-Drug Conjugates (ADCs): Molecule A could be an antibody, while Molecules B and C could be two different drug payloads or a drug and an imaging agent.

-

Targeted Nanoparticles: Molecule A could be a targeting ligand (e.g., a peptide), attached to the linker which is then used to functionalize a nanoparticle surface (Molecule B) and attach a therapeutic cargo (Molecule C).

Signaling Pathway Context: PROTAC Development

While not a signaling pathway itself, the linker can be used to assemble molecules that modulate signaling, such as Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The N-(acid-PEG10)-N-bis(PEG10-azide) linker could be adapted to create multivalent or multi-specific PROTACs.

References

An In-depth Technical Guide to N-(acid-PEG10)-N-bis(PEG10-azide): Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(acid-PEG10)-N-bis(PEG10-azide). This branched linker is a valuable tool in bioconjugation, drug delivery, and materials science, offering a unique combination of functionalities for the synthesis of complex molecular architectures. This document details its physicochemical properties, outlines its primary applications, and provides detailed experimental protocols for its use.

Core Properties and Characteristics

N-(acid-PEG10)-N-bis(PEG10-azide) is a well-defined, monodisperse PEG reagent featuring a central nitrogen atom from which three PEG10 arms originate. One arm terminates in a carboxylic acid group, while the other two terminate in azide (B81097) groups. The hydrophilic PEG chains enhance the solubility of the molecule and its conjugates in aqueous media, a critical feature for biological applications.[1]

Physicochemical Data

The quantitative properties of N-(acid-PEG10)-N-bis(PEG10-azide) are summarized in the table below, compiled from various supplier technical data sheets.

| Property | Value | References |

| Molecular Formula | C67H133N7O32 | [2] |

| Molecular Weight | 1548.8 g/mol | [2] |

| CAS Number | 2803119-06-2 | [2] |

| Purity | >96% | [2] |

| Appearance | White solid to colorless oil | |

| Solubility | Soluble in water, DMSO, DMF | [3] |

Functional Group Reactivity

The utility of this linker stems from its three distinct functional groups:

-

Carboxylic Acid (-COOH): This group can be readily conjugated to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[1]

-

Azide (-N3): The two azide groups are key for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. Azides react with terminal alkynes in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., BCN, DBCO) in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1] The presence of two azide groups allows for the crosslinking of two different alkyne-containing molecules or for increasing the valency of a conjugate.

Applications in Research and Drug Development

The unique trifunctional structure of N-(acid-PEG10)-N-bis(PEG10-azide) makes it a versatile tool for creating complex bioconjugates.

-

Antibody-Drug Conjugates (ADCs): The carboxylic acid can be used to attach the linker to lysine (B10760008) residues on an antibody. The two azide groups can then be used to attach cytotoxic drugs or other payloads that have been modified with an alkyne group. This allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of two from a single linker attachment point.

-

Targeted Drug Delivery: A targeting ligand (e.g., a peptide or small molecule) can be conjugated to the carboxylic acid, while the azide groups can be used to attach imaging agents and/or therapeutic molecules. The hydrophilic PEG backbone helps to improve the pharmacokinetic profile of the resulting conjugate.

-

Hydrogel Formation: The two azide groups can participate in crosslinking reactions with di-alkyne molecules to form biocompatible hydrogels for cell culture or controlled release applications.

-

Surface Modification: The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces, while the azide groups are available for the subsequent attachment of biomolecules or other materials.

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the characterization and application of N-(acid-PEG10)-N-bis(PEG10-azide).

Characterization Protocols

FTIR spectroscopy can be used to confirm the presence of the key functional groups.

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Expected Characteristic Peaks:

-

Azide (N3): A sharp, strong absorption band around 2100 cm⁻¹. The disappearance of this peak after a click chemistry reaction is indicative of a successful conjugation.

-

Carboxylic Acid (C=O): A strong, broad absorption band around 1700-1740 cm⁻¹.

-

PEG (C-O-C): A strong, broad absorption band around 1100 cm⁻¹, characteristic of the ether backbone.

-

O-H (from COOH): A very broad absorption in the range of 2500-3300 cm⁻¹.

-

¹H NMR and ¹³C NMR can be used to confirm the structure and purity of the molecule.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Water (D₂O).

-

Expected ¹H NMR Signals:

-

A complex multiplet around 3.64 ppm, corresponding to the ethylene (B1197577) glycol protons (-O-CH₂-CH₂-O-) of the PEG backbone.

-

Signals corresponding to the protons adjacent to the carboxylic acid and azide groups, which will be shifted downfield relative to the main PEG backbone signal.

-

HPLC is a critical tool for assessing the purity of the linker and for the purification of its conjugates.

-

Method: Reversed-phase HPLC (RP-HPLC) is often used for PEGylated molecules.

-

Column: A C18 column is a common choice.

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA), is typically used.

-

Detection: UV detection (if the conjugate has a chromophore) or an Evaporative Light Scattering Detector (ELSD) for molecules without a strong chromophore.

Conjugation Protocols

This protocol describes the conjugation of the carboxylic acid group to a primary amine-containing molecule (e.g., a protein).

-

Materials:

-

N-(acid-PEG10)-N-bis(PEG10-azide)

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

-

Procedure:

-

Dissolve the N-(acid-PEG10)-N-bis(PEG10-azide) in the Activation Buffer.

-

Add a 5-fold molar excess of EDC and a 10-fold molar excess of sulfo-NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated linker solution to the amine-containing molecule solution. The molar ratio of linker to the target molecule should be optimized but a 10-20 fold excess of the linker is a good starting point.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

-

Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

-

This protocol describes the conjugation of the azide groups to an alkyne-containing molecule.

-

Materials:

-

Azide-functionalized molecule (e.g., the product from section 3.2.1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer: PBS, pH 7.4

-

-

Procedure:

-

Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the Reaction Buffer. A 1.5 to 5-fold molar excess of the alkyne-containing molecule per azide group is recommended.

-

Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio in water.

-

Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.

-

Purify the conjugate using an appropriate chromatographic method.

-

This protocol describes the copper-free conjugation of the azide groups to a strained alkyne (e.g., DBCO)-containing molecule.

-

Materials:

-

Azide-functionalized molecule

-

Strained alkyne-containing molecule (e.g., DBCO-functionalized)

-

Reaction Buffer: PBS, pH 7.4

-

-

Procedure:

-

Dissolve the azide-functionalized molecule and the strained alkyne-containing molecule in the Reaction Buffer. A 1.5 to 3-fold molar excess of the strained alkyne is a good starting point.

-

Incubate the reaction at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by HPLC or LC-MS.

-

The reaction is typically high-yielding and may not require extensive purification from starting materials if appropriate molar ratios are used. If necessary, purify the conjugate using size-exclusion chromatography.

-

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction workflows for N-(acid-PEG10)-N-bis(PEG10-azide).

References

An In-depth Technical Guide to N-(acid-PEG10)-N-bis(PEG10-azide) for Advanced Bioconjugation

This technical guide provides comprehensive information on the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(acid-PEG10)-N-bis(PEG10-azide), tailored for researchers, scientists, and professionals in the field of drug development. This advanced linker is instrumental in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Attributes

N-(acid-PEG10)-N-bis(PEG10-azide) is a versatile molecule featuring a central tertiary amine to which three PEG10 arms are attached. One arm terminates in a carboxylic acid group, while the other two terminate in azide (B81097) groups. This unique architecture allows for the sequential or simultaneous conjugation of different molecular entities. The hydrophilic nature of the PEG chains enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3][4]

Quantitative Data Summary

The key quantitative specifications for N-(acid-PEG10)-N-bis(PEG10-azide) are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 1548.8 g/mol | [5][6][7] |

| Molecular Formula | C67H133N7O32 | [5] |

| Purity | >96% | [5][7] |

| CAS Number | 2803119-06-2 | [5] |

Functional Architecture and Reactivity

The utility of this linker lies in its distinct reactive ends, enabling a modular approach to bioconjugation. The logical relationship between its functional groups is depicted in the diagram below.

Caption: Molecular structure and reactive functionalities.

Experimental Protocols

While specific protocols for this exact molecule are proprietary, the following are generalized yet detailed methodologies for the key reactions involving its functional groups.

Amine-Reactive Conjugation via Carboxylic Acid Activation

This protocol outlines the steps to conjugate the carboxylic acid terminus of the linker to a primary amine-containing molecule, such as a protein or peptide.

-

Reagent Preparation :

-

Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a stock concentration of 10-50 mM.

-

Prepare a 100 mM stock solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a 100 mM stock solution of N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 4.5-6.0).

-

Prepare the amine-containing molecule in a non-amine-containing buffer at a pH of 7.2-8.0 (e.g., PBS).

-

-

Activation of Carboxylic Acid :

-

In a microcentrifuge tube, add the desired molar excess of the dissolved N-(acid-PEG10)-N-bis(PEG10-azide) to the EDC and NHS solutions.

-

Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester intermediate.

-

-

Conjugation to Amine :

-

Add the activated linker solution to the amine-containing molecule.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification :

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

-

Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and byproducts.

-

Azide-Alkyne Click Chemistry Conjugation

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach alkyne-modified molecules to the azide termini of the linker.

-

Reagent Preparation :

-

Dissolve the azide-functionalized linker (either before or after the amine conjugation) in a suitable solvent.

-

Dissolve the alkyne-containing molecule in a compatible solvent.

-

Prepare a stock solution of a copper(I) catalyst, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a pre-formed copper(I) complex.

-

Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) to improve catalyst stability and efficiency.

-

-

Click Reaction :

-

In a reaction vessel, combine the azide-functionalized linker and the alkyne-containing molecule.

-

Add the copper catalyst and ligand.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

-

-

Purification :

-

Purify the final conjugate using an appropriate chromatographic method (e.g., SEC, reverse-phase HPLC) to remove the catalyst and any unreacted starting materials.

-

Experimental Workflow for ADC Synthesis

The following diagram illustrates a potential workflow for the synthesis of an antibody-drug conjugate (ADC) using N-(acid-PEG10)-N-bis(PEG10-azide).

Caption: A two-step process for creating an ADC.

This guide provides a foundational understanding of the properties and applications of N-(acid-PEG10)-N-bis(PEG10-azide). Researchers are encouraged to optimize these general protocols for their specific applications to achieve the best results.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. n-(acid-peg10)-n-bis(peg10-azide) — TargetMol Chemicals [targetmol.com]

- 5. precisepeg.com [precisepeg.com]

- 6. PEG Acid | BroadPharm [broadpharm.com]

- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

Navigating the Solubility of N-(acid-PEG10)-N-bis(PEG10-azide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of N-(acid-PEG10)-N-bis(PEG10-azide), a heterobifunctional PEGylation reagent crucial for advancements in bioconjugation and drug delivery. Understanding the solubility of this reagent is paramount for its effective application in aqueous and organic media, ensuring seamless integration into experimental workflows and the successful development of novel therapeutics.

Core Concepts: Understanding PEG Solubility

Polyethylene glycol (PEG) is a polymer renowned for its hydrophilicity and biocompatibility. Its solubility is governed by several factors, primarily its molecular weight and the nature of the solvent. Generally, PEGs exhibit high solubility in water and a range of polar organic solvents.[1][2] However, as the molecular weight of the PEG chain increases, its solubility in water may decrease.[2][3] The presence of functional end groups, such as the carboxylic acid and azide (B81097) groups in N-(acid-PEG10)-N-bis(PEG10-azide), also influences the overall solubility profile of the molecule. The hydrophilic PEG spacer in this particular reagent is designed to enhance its solubility in aqueous media.[4][5][6]

Solubility Profile of N-(acid-PEG10)-N-bis(PEG10-azide)

| Solvent | Expected Solubility | Rationale |

| Aqueous Buffers (e.g., PBS) | High | The hydrophilic PEG chains and the terminal carboxylic acid group contribute to excellent water solubility.[4] |

| Dimethyl Sulfoxide (B87167) (DMSO) | High | DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including PEGylated molecules.[6] |

| Dichloromethane (B109758) (DCM) | High | DCM is a moderately polar solvent that can effectively solvate the PEG backbone.[6] |

| Dimethylformamide (DMF) | High | DMF is another polar aprotic solvent known to be a good solvent for PEG and its derivatives.[6] |

| Alcohols (e.g., Ethanol, Methanol) | High | Lower molecular weight alcohols are generally good solvents for PEG.[1] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | PEGs are generally insoluble in aliphatic and other low-polarity organic solvents.[1] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of compounds, particularly those with low solubility.[7]

Objective: To determine the saturation solubility of N-(acid-PEG10)-N-bis(PEG10-azide) in a specific solvent.

Materials:

-

N-(acid-PEG10)-N-bis(PEG10-azide)

-

Solvent of interest (e.g., deionized water, PBS, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system or other suitable quantitative analytical instrument

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of N-(acid-PEG10)-N-bis(PEG10-azide) to a known volume of the solvent in a sealed vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved N-(acid-PEG10)-N-bis(PEG10-azide).

-

Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.

Visualizing Key Relationships

To better understand the factors influencing the solubility of N-(acid-PEG10)-N-bis(PEG10-azide) and the experimental workflow for its determination, the following diagrams are provided.

Caption: Structural contributions to the solubility of the molecule.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. Polyethylene glycol derivatives [m.chemicalbook.com]

- 2. labinsights.nl [labinsights.nl]

- 3. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 6. N-(Amino-PEG10)-N-bis(PEG10-azide) | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

Synthesis of Trifunctional PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of trifunctional polyethylene (B3416737) glycol (PEG) linkers, invaluable tools in the fields of drug delivery, bioconjugation, and materials science. This document details various synthetic strategies, experimental protocols, and characterization data to assist researchers in the design and execution of their work.

Introduction to Trifunctional PEG Linkers

Trifunctional PEG linkers are versatile molecules featuring three distinct functional groups, allowing for the covalent attachment of multiple entities.[1] These linkers are crucial in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), where they can be used to attach two different drug molecules to a single antibody, potentially overcoming drug resistance and enhancing therapeutic efficacy.[2][3] Their unique architecture, which can be linear or branched (e.g., three-arm star polymers), provides flexibility in designing complex biomolecular constructs.[4][5] The PEG backbone imparts favorable properties such as increased hydrophilicity, biocompatibility, and prolonged circulation times in vivo.

Synthetic Strategies for Trifunctional PEG Linkers

Several synthetic methodologies have been developed to produce trifunctional PEG linkers with well-defined structures and functionalities. The choice of strategy often depends on the desired architecture (linear vs. branched) and the nature of the functional groups. Key approaches include convergent synthesis, synthesis from multi-arm PEG precursors, and post-modification of bifunctional PEGs.

Convergent Synthesis of Trifunctional Oligoethylene Glycol-Amine Linkers

A convergent pathway provides an efficient route to trifunctional oligoethylene glycol-amine (OEG-amine) linkers. This method involves the reductive coupling of a primary azide (B81097) with a bifunctional OEG-azide precursor. This process results in a symmetrical dialkylamine with two identical functional end groups and a central nitrogen atom.[6]

Experimental Workflow: Convergent Synthesis

Caption: Convergent synthesis of a trifunctional OEG-amine linker.

Synthesis of Three-Arm Star PEGs via "Click" Chemistry

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a robust method for synthesizing well-defined multi-arm PEG structures.[7] In this approach, a trifunctional core molecule containing alkyne groups is reacted with azide-terminated PEG arms to form a stable triazole linkage. A metal-free variation of this reaction is also possible.[5]

Experimental Workflow: "Click" Chemistry for 3-Arm PEG

Caption: Synthesis of a 3-arm star PEG via click chemistry.

Synthesis of Heterotrifunctional Linkers for Antibody-Drug Conjugates

The synthesis of heterotrifunctional linkers for ADCs often involves a multi-step process utilizing orthogonal protecting groups to selectively introduce different functionalities.[2][3] This allows for the controlled attachment of two distinct payloads and the antibody.

Logical Relationship: Orthogonal Protecting Groups in Synthesis

Caption: Use of orthogonal protecting groups in synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of trifunctional PEG linkers.

Synthesis of a Trifunctional Alkyne Core (Propiolate Ester)

This protocol describes the synthesis of a trifunctional propiolate ester core from 1,1,1-tris(hydroxymethyl)ethane.[5]

Reagents and Equipment:

-

1,1,1-tris(hydroxymethyl)ethane

-

Propiolic acid

-

p-Toluenesulfonic acid (pTsOH)

-

Dichloromethane (DCM)

-

Sodium sulfate (B86663) (Na2SO4)

-

Round-bottom flask with a Dean-Stark trap

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, add 1,1,1-tris(hydroxymethyl)ethane, propiolic acid, and a catalytic amount of pTsOH in benzene.

-

Reflux the mixture for 24 hours, collecting the water in the Dean-Stark trap.

-

After 24 hours, remove the benzene using a rotary evaporator.

-

Dissolve the remaining yellow liquid in DCM.

-

Wash the organic phase three times with distilled water.

-

Dry the washed solution with Na2SO4 and evaporate the solvent to obtain the pure product.[5]

Synthesis of a Three-Arm Star PEG via Metal-Free "Click" Chemistry

This protocol details the metal-free azide-alkyne cycloaddition to form a three-arm star PEG.[5]

Reagents and Equipment:

-

Trifunctional propiolate ester core (from section 3.1)

-

Azide-terminated PEG (PEG-N3)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Schlenk flask

-

Vacuum oven

Procedure:

-

In a 25 mL Schlenk flask, dissolve the trifunctional propiolate ester core (100 mg, 0.36 mmol) and PEG-N3 (2.39 g, 1.19 mmol) in 5 mL of DMF.[5]

-

Perform three freeze-pump-thaw cycles to degas the solution.

-

Place the flask in an oil bath at 80 °C for 48 hours.

-

After 48 hours, precipitate the product by adding the solution to diethyl ether.

-

Repeat the dissolution-precipitation cycle twice for purification.

-

Dry the purified product in a vacuum oven for 24 hours.[5]

Quantitative Data and Characterization

The successful synthesis and purity of trifunctional PEG linkers are confirmed through various analytical techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) being the most prominent.

Characterization Data for a Three-Arm Star PEG

| Parameter | Method | Result | Reference |

| Structure Confirmation | 1H and 13C NMR | Successful synthesis confirmed by characteristic peaks. | [5] |

| Molecular Weight Distribution | Gel Permeation Chromatography (GPC) | Analysis of PEG-N3, PEG3, and PEG4 star polymers. | [5] |

Characterization of a Heterotrifunctional Linker for Dual-Drug ADCs

| Parameter | Method | Result | Reference |

| Purity | Reversed-Phase Chromatography | Confirmed the purity of the trifunctional linker with conjugated payloads. | [8] |

| Mass Verification | Mass Spectrometry | Confirmed the mass of the linker with conjugated MMAF and SN38. | [8] |

Note on Characterization:

-

NMR Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the synthesized linkers.[1][9] The integration of characteristic peaks can also provide information about the degree of functionalization.

-

Mass Spectrometry: Techniques like MALDI-TOF MS are powerful for determining the molecular weight and confirming the identity and purity of PEG derivatives.[9][10]

-

Chromatography: GPC is used to determine the molecular weight distribution and polydispersity index (PDI) of the polymers. Reversed-phase chromatography is often employed for the purification of PEG-containing compounds.[11]

Conclusion

The synthesis of trifunctional PEG linkers is a dynamic area of research with significant implications for drug delivery and biotechnology. The methodologies outlined in this guide, from convergent synthesis to "click" chemistry and the use of orthogonal protecting groups, provide a robust toolkit for researchers. Careful characterization using techniques such as NMR, mass spectrometry, and chromatography is crucial to ensure the purity and desired functionality of these complex molecules. As the demand for sophisticated bioconjugates and targeted therapies grows, the development of novel and efficient strategies for synthesizing trifunctional PEG linkers will continue to be of paramount importance.

References

- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trifunctional PEGs - CD Bioparticles [cd-bioparticles.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of three-arm poly(ethylene glycol) by combination of controlled anionic polymerization and 'click' chemistry - 西北工业大学 [pure.nwpu.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

An In-depth Technical Guide to the Advantages of Branched PEG Linkers in Bioconjugation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Architecture in Bioconjugate Performance

In the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs), the linker connecting the biological moiety to the payload is a critical determinant of therapeutic success.[1][2] Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[][4][5] While linear PEG chains have been a staple, branched PEG architectures are emerging as a superior alternative, offering distinct advantages that address key challenges in drug development.[1]

This guide provides a comprehensive technical overview of the core advantages of using branched PEG linkers in bioconjugation. It will delve into their impact on pharmacokinetics, drug loading, stability, and immunogenicity, supported by quantitative data and detailed experimental protocols. The unique three-dimensional structure of branched PEGs provides a superior "stealth" effect, enhances the solubility of hydrophobic payloads, and allows for higher drug-to-antibody ratios (DARs) without inducing aggregation—a common challenge in ADC development.[1][2]

Core Advantages of Branched PEG Linkers

The multi-arm structure of branched PEG linkers, extending from a central core, confers several key benefits over their linear counterparts.[][4]

Enhanced Pharmacokinetics and Prolonged In Vivo Half-Life

A primary advantage of branched PEG linkers is their ability to significantly extend the systemic circulation time of a bioconjugate.[1][] This is achieved by increasing the molecule's hydrodynamic volume.[1][7] The larger size of the branched PEG-conjugate effectively reduces the rate of renal clearance, a major pathway for eliminating drugs from the body.[][7][8] This prolonged half-life ensures sustained therapeutic efficacy, allowing for optimized dosing intervals and maintaining effective drug concentrations for a longer duration.[7] Studies have shown that branched PEGylation can lead to a dramatic improvement in pharmacokinetic profiles, including increased plasma concentration and a larger area under the plasma concentration-time curve (AUC).[9]

Higher Drug-to-Antibody Ratio (DAR) and Payload Capacity

Branched PEG linkers are transformative in their ability to increase the drug-to-antibody ratio (DAR).[2][10][11] Their multi-arm structure allows for the attachment of multiple payload molecules to a single conjugation site on the antibody.[1][10][12] This "multi-loading" capability is especially advantageous for delivering less potent drugs or for enhancing the therapeutic punch of highly potent ones.[9] By enabling a higher concentration of the cytotoxic drug to be delivered per antibody binding event, the overall potency of an ADC can be disproportionately enhanced.[9] This is achieved without the aggregation issues that often accompany high loading of hydrophobic drugs with linear linkers.[2][9]

Improved Solubility and Reduced Aggregation

Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate, compromising its stability, efficacy, and safety.[13][14] Branched PEG linkers excel at mitigating this issue.[2] Their three-dimensional, highly hydrophilic structure creates a robust hydration shell around the payload, significantly improving the overall solubility of the ADC.[2][4][10][15] This superior shielding effect is more effective than that of linear PEGs at preventing non-specific interactions and aggregation, ensuring the ADC remains stable and effective.[2][15]

Superior "Stealth" Effect and Reduced Immunogenicity

The dense, globular structure of a branched PEG linker provides a superior "stealth" effect compared to a linear chain.[1][2] This three-dimensional shield more effectively protects the bioconjugate from enzymatic degradation and recognition by the immune system.[2][][7] By reducing immunogenicity, branched PEGs minimize the risk of eliciting an anti-PEG antibody response, which can lead to accelerated blood clearance and reduced therapeutic benefit.[][16] This enhanced stability and reduced immune recognition contribute to a longer circulation time and a better safety profile.[][]

Data Presentation: Quantitative Comparison

The selection of a linker architecture should be a data-driven decision. The following tables summarize key quantitative data comparing the performance of bioconjugates with linear versus branched PEG linkers.

Table 1: General Feature Comparison of Linear vs. Branched PEG Linkers

| Feature | Linear PEG Linkers | Branched PEG Linkers | Rationale |

| Architecture | Single, unbranched chain.[] | Multiple PEG arms extending from a central core.[1][] | The branched structure provides a three-dimensional architecture. |

| Drug-to-Antibody Ratio (DAR) | Typically lower (one linker per drug).[1] | Potentially higher (one linker for multiple drugs).[1][2][9] | Multi-arm structure enables higher payload attachment. |

| Hydrodynamic Volume | Smaller for a given molecular weight. | Larger for a given molecular weight.[1][8] | The branched structure creates a more globular, larger molecule. |

| "Stealth" Effect | Provides a hydrophilic shield.[1] | Offers a superior shielding effect.[1][2] | The 3D structure provides more comprehensive protection. |

| In Vivo Half-Life | Generally shorter.[1] | Significantly longer circulation time.[1][][] | Larger hydrodynamic volume reduces renal clearance. |

| Steric Hindrance | Minimal.[1][4] | Increased, which can sometimes impact binding.[1][8] | The bulkier structure can interfere with molecular interactions. |

| Solubility Enhancement | Good. | Superior, especially for hydrophobic payloads.[2][4][10] | More effective at creating a hydration shell around the payload. |

Table 2: Comparative Hydrodynamic Radius of PEGylated Proteins

| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Source |

| Unmodified HSA | - | 3.5 | [] |

| Linear | 20 | 6.1 | [] |

| Branched | 20 | 6.4 | [] |

| Linear (Nanocarrier) | 40 | 9.58 ± 0.35 | [1] |

| Four-Arm Branched (Nanocarrier) | 40 | 9.25 ± 0.40 | [1] |

Data sourced from studies on PEGylated Human Serum Albumin (HSA) and polymeric nanocarriers, where hydrodynamic radius was determined by size exclusion chromatography. Note that while some studies show a larger radius for branched PEGs of the same molecular weight[8], other studies suggest there is no significant difference when accounting for actual vs. nominal molecular weights[17]. The effect is highly dependent on the specific conjugate and measurement technique.

Table 3: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Source |

| Linear (Val-Cit-PABC) | MMAE | NCI-N87 | 1.8 | [2] |

| Branched (GGFG-based) | MMAE | NCI-N87 | 0.8 | [2] |

| Linear (SMCC, No PEG) | MMAE | HER2+ cells | ~1.0 | [18] |

| Linear (PEG 10kDa) | MMAE | HER2+ cells | ~22.0 | [18] |

Note: The impact of PEGylation, especially with long or branched linkers, on in vitro cytotoxicity can be complex. While it may sometimes reduce immediate cytotoxicity compared to non-PEGylated linkers[18], the overall in vivo efficacy is often dramatically improved due to enhanced pharmacokinetics and stability.[14][18] The choice of the cleavable peptide sequence also plays a significant role.[1]

Experimental Protocols

Reproducible and validated methodologies are crucial for assessing the performance of bioconjugates.

Protocol 1: General Antibody-PEG Conjugation via NHS Ester

This protocol outlines the conjugation of an NHS-ester activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on an antibody.

-

Antibody Preparation:

-

Buffer exchange the antibody into a conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

-

Adjust the antibody concentration to 1-10 mg/mL.[1]

-

-

Activation of PEG Linker (if starting with a carboxylated PEG):

-

Dissolve the branched PEG-acid linker in a suitable organic solvent (e.g., anhydrous DMF or DMSO).

-

Add N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or EDC/sulfo-NHS.

-

Allow the reaction to proceed for several hours at room temperature to form the PEG-NHS ester. Purify if necessary.

-

-

Conjugation Reaction:

-

Dissolve the activated branched PEG-NHS ester in a small amount of an organic solvent compatible with the antibody solution (e.g., DMSO).[1]

-

Add the dissolved PEG linker to the antibody solution at a specific molar excess (e.g., 10 to 20-fold molar excess of PEG to antibody).[1]

-

Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle mixing.[1]

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of 50-100 mM.[1]

-

Purify the resulting ADC to remove unreacted PEG linker and other byproducts using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

DAR is a critical quality attribute of an ADC.

-

Method A: UV/Vis Spectrophotometry

-

Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.

-

Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

-

The DAR is the molar ratio of the payload to the antibody. Note: This method requires that the payload has a distinct absorbance peak away from the protein's absorbance.

-

-

Method B: Intact Mass Analysis by Mass Spectrometry (MS)

-

Prepare the purified ADC for analysis by electrospray ionization mass spectrometry (ESI-MS).[2]

-

Dilute the conjugate to a suitable concentration (e.g., low µg/mL range).[2]

-

Acquire the mass spectrum of the intact ADC.

-

The spectrum will show a distribution of peaks, each corresponding to the antibody conjugated with a different number of drug-linker molecules.

-

Deconvolute the spectrum to determine the mass of each species and calculate the weighted average DAR.

-

Protocol 3: In Vitro Plasma Stability Assay

This assay predicts the stability of the ADC in circulation.[19]

-

Preparation:

-

Time Points:

-

Collect aliquots at various time points, typically over seven days (e.g., Day 0, 1, 2, 3, 5, 7).[19]

-

-

Analysis:

Mandatory Visualizations

The following diagrams were created using the DOT language to illustrate key concepts.

Caption: Structural comparison of a simple linear PEG linker versus a multi-arm branched PEG linker.

Caption: Experimental workflow for the synthesis and characterization of a bioconjugate with a branched PEG linker.

Caption: Branched PEGs increase hydrodynamic volume, reducing renal clearance and extending circulation half-life.

Caption: General pathway for ADC internalization and intracellular payload release leading to target cell death.

Conclusion

The decision to use a linear or branched PEG linker is not a one-size-fits-all scenario and depends heavily on the specific therapeutic agent, target, and desired pharmacokinetic profile.[1][8] However, the evidence strongly suggests that for applications requiring prolonged circulation, enhanced stability, and a higher drug payload, branched PEG linkers offer significant advantages.[1] Their unique three-dimensional architecture provides a superior "stealth" effect, effectively shielding the drug conjugate from premature clearance and degradation while simultaneously improving the solubility of hydrophobic payloads.[1][2] As the field of bioconjugation continues to advance, the rational design and implementation of sophisticated linker technologies, such as branched PEGs, will be paramount in engineering the next generation of highly effective and safe targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 7. purepeg.com [purepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. adcreview.com [adcreview.com]

- 10. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 11. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 12. purepeg.com [purepeg.com]

- 13. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. purepeg.com [purepeg.com]

- 16. Branched PEG-modification: A new strategy for nanocarriers to evade of the accelerated blood clearance phenomenon and enhance anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

A Technical Guide to Dual Functionalization using N-(acid-PEG10)-N-bis(PEG10-azide)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker, N-(acid-PEG10)-N-bis(PEG10-azide), for dual functionalization strategies. This versatile reagent is particularly valuable in bioconjugation, drug delivery, and surface modification, enabling the precise attachment of multiple molecular entities.

Introduction to N-(acid-PEG10)-N-bis(PEG10-azide)

N-(acid-PEG10)-N-bis(PEG10-azide) is a branched PEG linker featuring a central nitrogen atom from which three PEG chains extend. One chain terminates in a carboxylic acid group, while the other two terminate in azide (B81097) groups. The hydrophilic PEG spacers enhance the solubility and biocompatibility of the resulting conjugates.

The key feature of this linker is its capacity for orthogonal, dual functionalization:

-

Carboxylic Acid Group: This group can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), to form stable amide bonds.

-

Azide Groups: The two azide moieties are ready for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent attachment of molecules bearing alkyne groups.

This dual reactivity enables the attachment of two different molecules or moieties to a primary substance, opening up possibilities for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) with both a targeting and a therapeutic payload, or functionalized nanoparticles for diagnostics and therapy.

Physicochemical Properties

A summary of the key quantitative data for N-(acid-PEG10)-N-bis(PEG10-azide) is presented in Table 1.

| Property | Value |

| Molecular Weight | 1548.8 g/mol |

| Purity | ≥96% |

| Structure | Branched, three-arm PEG |

| Functional Groups | 1 x Carboxylic Acid (-COOH), 2 x Azide (-N₃) |

| PEG Units | 10 per arm |

Synthesis of Branched PEG Linkers

While the precise synthesis of N-(acid-PEG10)-N-bis(PEG10-azide) is proprietary, a general approach for creating multi-arm PEG-azides can be inferred from the scientific literature. A common method involves the modification of a multi-arm PEG alcohol.

A representative synthesis for a three-arm PEG-azide is a two-step process:

-

Mesylation: The terminal hydroxyl groups of a three-arm PEG are reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to convert them into good leaving groups (mesylates).

-

Azidation: The mesylated PEG is then reacted with sodium azide to displace the mesylate groups, yielding the terminal azide functionalities.

To introduce the carboxylic acid, a starting material with one protected acid group and multiple hydroxyl groups would be used, followed by a similar activation and azidation process for the hydroxyls and a final deprotection of the acid.

Experimental Protocols for Dual Functionalization

The following are representative protocols for the two-step, orthogonal conjugation of two different molecules (Molecule A and Molecule B) to a primary amine-containing substance (e.g., a protein) using N-(acid-PEG10)-N-bis(PEG10-azide).

Step 1: Amide Bond Formation with the Carboxylic Acid Group

This protocol describes the conjugation of the linker to a protein via its carboxylic acid group.

Materials:

-

Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

N-(acid-PEG10)-N-bis(PEG10-azide)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Protocol:

-

Activation of the Carboxylic Acid:

-

Dissolve N-(acid-PEG10)-N-bis(PEG10-azide) in anhydrous DMF or DMSO.

-

Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the linker solution.

-

Incubate at room temperature for 15-30 minutes to form the NHS ester.

-

-

Conjugation to the Protein:

-

Add the activated linker solution to the protein solution. A molar excess of the linker over the protein is typically used (e.g., 5-20 fold excess).

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to quench any unreacted NHS ester.

-

-

Purification:

-

Purify the protein-PEG-azide conjugate using size-exclusion chromatography to remove excess linker and reagents.

-

Step 2: Click Chemistry with the Azide Groups

This protocol outlines the conjugation of an alkyne-containing molecule to the azide-functionalized protein from Step 1.

Materials:

-

Azide-functionalized protein conjugate

-

Alkyne-containing molecule (Molecule A and/or Molecule B)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Degassed buffer (e.g., PBS, pH 7.4)

-

Purification system

Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and TBTA in degassed water or buffer.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-functionalized protein conjugate and the alkyne-containing molecule(s) in the desired molar ratio.

-

Add the TBTA solution to the mixture.

-

Add the CuSO₄ solution.

-

-

Initiation of the Reaction:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours.

-

-

Purification:

-

Purify the final dual-functionalized conjugate to remove residual reagents and unreacted molecules, for example, by size-exclusion chromatography or affinity chromatography.

-

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of N-(acid-PEG10)-N-bis(PEG10-azide).

Caption: Workflow for dual functionalization using N-(acid-PEG10)-N-bis(PEG10-azide).

Caption: Orthogonal reaction scheme of the linker's functional groups.

Applications in Research and Development

The unique properties of N-(acid-PEG10)-N-bis(PEG10-azide) make it a powerful tool in several areas:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach both a targeting antibody and two therapeutic payloads, potentially of different types, to create novel ADC constructs.

-

Functionalized Nanoparticles: Nanoparticles can be first coated with the linker via the acid group, and then functionalized with targeting ligands and imaging agents via the azide groups for theranostic applications.

-

Surface Modification: Surfaces can be modified to present multiple functionalities for applications in biomaterials and diagnostics. For example, a surface could be functionalized to capture a specific protein and also present a signaling molecule.

-

Proteomics and Activity-Based Probes: The linker can be used to create probes that can react with an enzyme's active site and also be tagged with a reporter group and an affinity handle for subsequent analysis.

Conclusion

N-(acid-PEG10)-N-bis(PEG10-azide) is a high-value reagent for researchers and developers working on complex bioconjugates. Its branched structure and orthogonal reactive groups provide a robust platform for creating dual-functionalized molecules with enhanced properties. The representative protocols and conceptual diagrams provided in this guide serve as a starting point for the design and execution of innovative conjugation strategies. As with any chemical methodology, optimization of reaction conditions for each specific application is crucial for achieving the desired outcome.

The Role of PEGylation in Improving Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, has emerged as a cornerstone technology in drug delivery. This guide provides an in-depth technical overview of the core principles of PEGylation, its impact on the pharmacokinetic and pharmacodynamic properties of therapeutic agents, and the practical methodologies for its implementation and characterization. By creating a hydrophilic shield, PEGylation effectively masks drugs from the host's immune system, reduces enzymatic degradation, and increases hydrodynamic size. These alterations lead to a significantly prolonged circulation half-life, improved solubility, and enhanced stability of the parent molecule. This guide will delve into the quantitative benefits of PEGylation, provide detailed experimental protocols for key techniques, and visualize complex biological pathways and experimental workflows to offer a comprehensive resource for professionals in drug development.

Introduction to PEGylation

PEGylation is the covalent or non-covalent attachment of polyethylene glycol (PEG), a non-toxic, non-immunogenic, and highly water-soluble polymer, to therapeutic molecules such as proteins, peptides, nanoparticles, and small drugs.[1][2] This process modifies the physicochemical properties of the conjugated molecule, leading to significant improvements in its therapeutic performance.[3] The primary goals of PEGylation are to enhance the drug's safety and efficiency.[4]

The fundamental principle behind PEGylation's success lies in the formation of a protective hydrophilic layer around the drug molecule. This "stealth" effect offers several key advantages:

-

Reduced Immunogenicity and Antigenicity: The PEG chains mask the surface of the drug from the immune system, reducing the likelihood of an immune response.[1]

-

Increased Hydrodynamic Size: The attachment of PEG increases the overall size of the molecule, which in turn reduces its renal clearance, thereby prolonging its circulation time in the bloodstream.[1][3]

-

Enhanced Solubility: PEGylation can significantly improve the solubility of hydrophobic drugs, facilitating their administration and distribution in the body.[1]

-

Improved Stability: The PEG shield protects the drug from enzymatic degradation, leading to a longer active lifespan in vivo.[4]

Quantitative Impact of PEGylation on Pharmacokinetics

The most significant and well-documented advantage of PEGylation is the profound improvement in the pharmacokinetic profile of drugs. This is primarily observed as a dramatic increase in the circulation half-life.

Table 1: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs

| Drug Class | Drug | Parameter | Non-PEGylated Value | PEGylated Value | Fold Change | Reference(s) |

| Interferons | Interferon alfa-2b | Elimination Half-life | ~4 hours | ~40 hours | ~10-fold | [1] |

| Interferon alfa-2a | Absorption Half-life | 2.3 hours | 50 hours | ~22-fold | [5] | |

| Interferon alfa-2b | Absorption Half-life | 2.3 hours | 4.6 hours | 2-fold | [5] | |

| Interferon alfa-2a | Renal Clearance | Standard | >100-fold reduction | >100-fold | [5] | |

| Interferon alfa-2b | Clearance | Standard | ~10-fold reduction | ~10-fold | [5] | |

| Doxorubicin | Doxorubicin (in nanoemulsion) | Half-life | 1.09 ± 0.401 h | 1.48 ± 0.17 h (with 9 mg/mL DSPE-PEG5000) | ~1.4-fold | [6] |

| Doxorubicin (in nanoemulsion) | Plasma Exposure (AUC) | Standard | 120% increase (with 6 mg/mL DSPE-PEG5000) | 2.2-fold | [6] |

Enhanced Efficacy and Clinical Outcomes

The improved pharmacokinetic profile of PEGylated drugs often translates to enhanced therapeutic efficacy and improved patient outcomes. The sustained plasma concentrations allow for more consistent therapeutic effects and can lead to a reduction in dosing frequency, which improves patient compliance.

Table 2: Efficacy of PEGylated vs. Non-PEGylated Drugs in Clinical Settings

| Drug | Indication | Efficacy Endpoint | Non-PEGylated Performance | PEGylated Performance | Reference(s) |

| Interferon alfa-2b | Chronic Hepatitis C | Sustained Virological Response (SVR) | Lower SVR rates with 3 times/week dosing | Higher SVR rates with once-weekly dosing | [1][2] |

| Recombinant Human Growth Hormone (rhGH) | Pediatric GHD and ISS | Height SDS (at 24 months) | Standard daily rhGH | Modest but significant superiority (MD = 0.10) with once-weekly PEG-rhGH | [7] |

| Height Velocity (at 24 months) | Standard daily rhGH | Modest but significant superiority (MD = 0.74 cm/year) with once-weekly PEG-rhGH | [7] | ||

| Loxenatide | Type 2 Diabetes with mild-to-moderate DKD | Mean % change in baseline UACR (24 weeks) | -31.8% (Dapagliflozin) | -29.3% (PEG-Loxenatide) | [8] |

| HbA1c level decrease (24 weeks) | -1.29% (Dapagliflozin) | -1.30% (PEG-Loxenatide) | [8] |

Key Signaling Pathways and Mechanisms of Action

The Enhanced Permeability and Retention (EPR) Effect

In the context of cancer therapy, PEGylated nanoparticles and macromolecular drugs benefit from a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.[9] Tumor tissues are characterized by leaky vasculature and poor lymphatic drainage.[9][10] This allows PEGylated drugs, due to their larger size, to extravasate from the blood vessels into the tumor interstitium and be retained for longer periods, leading to a higher local concentration of the therapeutic agent.[9][11]

Caption: The Enhanced Permeability and Retention (EPR) effect facilitates passive targeting of PEGylated drugs to tumor tissues.